![molecular formula C13H18N2O3 B2531148 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid CAS No. 1009681-22-4](/img/structure/B2531148.png)

2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

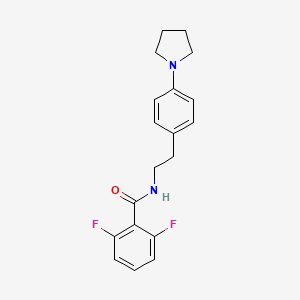

The InChI code for this compound is1S/C13H18N2O3/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.Aplicaciones Científicas De Investigación

Stability and Degradation

A study conducted by Barchańska et al. (2019) focused on nitisinone, a compound closely related to 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid, exploring its stability and degradation products. The research utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to assess the stability of nitisinone under various conditions, revealing that its stability increases with the pH of the solution. The study also identified major degradation products, which contribute to a better understanding of the risks and benefits of its medical application (Barchańska et al., 2019).

Antituberculosis Activity

Organotin(IV) complexes, including those derived from 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid, have been examined for their antituberculosis activity. A comprehensive review by Iqbal et al. (2015) highlighted the significant antituberculosis potential of these complexes, underscoring the importance of the ligand environment and the structure of the compound in determining their activity. The review suggests that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, pointing to the potential of 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid derivatives in this area (Iqbal et al., 2015).

Flavor Compound Production and Breakdown

The production and breakdown pathways of branched aldehydes, which can be derived from amino acids similar to 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid, play a critical role in flavor formation in foods. Smit et al. (2009) reviewed the influence of metabolic conversions, microbial activity, and food composition on the formation of these flavor compounds. The knowledge on generating desired levels of these aldehydes could be applicable for enhancing food flavors through derivatives of 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid (Smit et al., 2009).

Role in Plant Cell Responses

The dynamic responses of plant cells to environmental stresses have been linked to compounds similar to 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid. Seifikalhor et al. (2019) discussed the multifunctional contribution of gamma-aminobutyric acid (GABA) in plant stress adaptation and non-stress-related biological pathways. This review suggests potential agricultural applications for 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid derivatives in enhancing plant resilience to environmental stresses (Seifikalhor et al., 2019).

Metabolic Insights from Diabetes Research

Research into the metabolic shifts associated with diabetes has implications for compounds like 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid. Pallares-Mendez et al. (2016) provided insights into the metabolic markers associated with insulin resistance, highlighting the roles of branched-chain amino acids and acylcarnitines. This review underscores the potential of 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid in exploring new treatments for metabolic disorders (Pallares-Mendez et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-(benzylcarbamoylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXOANOVALAKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)

![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2531086.png)

![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)